molecular formula C12H27BrSn B074636 Tributyltin bromide CAS No. 1461-23-0

Tributyltin bromide

Cat. No. B074636
CAS RN: 1461-23-0
M. Wt: 370 g/mol
InChI Key: FVRKTAOFDKFAMI-UHFFFAOYSA-M
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Description

Synthesis Analysis

Tributyltin bromide is used in the synthesis of various organic compounds. For instance, it has been employed in the synthesis of tricyclic azaindolic analogs of the hormone melatonin through radical cyclization, demonstrating its versatility in organic synthesis (H. V. D. Poel, G. Guillaumet, M. Viaud-Massuard, 2002).

Molecular Structure Analysis

The molecular basis of the interaction of novel tributyltin(IV) complexes has been explored, revealing that these complexes can adopt tetrahedral or trigonal bipyramidal geometries in solution or solid state, providing insight into their structural flexibility and reactivity (T. S. Basu Baul et al., 2010).

Chemical Reactions and Properties

Tributyltin bromide participates in various chemical reactions, demonstrating its role as a reagent in organic synthesis. For example, its involvement in the synthesis of racemic tetraalkyltin compounds showcases its utility in the preparation of organotin compounds with specific configurations (M. Gielen et al., 2010).

Physical Properties Analysis

The synthesis and adsorbability of a molecular imprinted polymer of tributyltin highlight the compound's specific interactions with polymer matrices, suggesting its distinct physical properties that can be harnessed for selective adsorption applications (Xu Jin-rui, 2007).

Chemical Properties Analysis

Research into the catalytic asymmetric Strecker synthesis using tributyltin cyanide as a reagent provides insight into the chemical properties of tributyltin bromide, especially its reactivity and potential for use in the synthesis of enantiomerically pure α-amino acid derivatives (H. Ishitani, Susumu Komiyama, and Yoshiki Hasegawa, S. Kobayashi, 2000).

Scientific Research Applications

  • Chemical Synthesis and Reactions : TBT acts as a reagent in palladium-catalyzed reactions with organic halides, facilitating the synthesis of ketones (Kosugi et al., 1987). Additionally, TBT oxide is used in mild, neutral oxygen transfer processes to convert primary organic iodides and bromides into alcohols (Gingras & Chan, 1989).

  • Endocrine Disruption and Toxicological Impact : TBT is known to be an endocrine disruptor and has been found to adversely affect bone health, such as impairing the adipo-osteogenic balance in bone marrow and affecting femoral cortical architecture (Mingjun Li et al., 2021). It also impacts Leydig cell regeneration in rat testes, affecting steroidogenesis-related proteins and inhibiting cell proliferation (Xiaolong Wu et al., 2017).

  • Neurotoxicity and Cell Death : Research demonstrates TBT's neurotoxic effects, such as inducing glutamate excitotoxicity in rat cortical neurons, which leads to cell death via pathways involving ERK phosphorylation and p38 activation (Y. Nakatsu et al., 2006). Similarly, in PC12 cells, TBT-induced cell death is mediated by calpain, a calcium-dependent protease (Y. Nakatsu et al., 2006).

  • Environmental Impact and Detection : TBT is a marine biocide used in antifouling paints, which has raised concerns about its toxicological and ecotoxicological properties. Its effects on organisms such as fishes and mollusks have been documented, including altered steroid metabolism and reproductive toxicity (E. Oberdörster et al., 1998). Methods for detecting TBT and its degradation products in environmental samples have also been developed using techniques like gas chromatography/mass spectrometry (J. Greaves & M. Unger, 1988).

Safety And Hazards

Tributyltin bromide is harmful in contact with skin and causes skin irritation. It may cause respiratory irritation and serious eye irritation. It may damage fertility and the unborn child. It also causes damage to organs through prolonged or repeated exposure .

properties

IUPAC Name

bromo(tributyl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C4H9.BrH.Sn/c3*1-3-4-2;;/h3*1,3-4H2,2H3;1H;/q;;;;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVRKTAOFDKFAMI-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H27BrSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501023072
Record name Bromo(tributyl)stannane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501023072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tributyltin bromide

CAS RN

1461-23-0
Record name Bromotributylstannane
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tributyltin bromide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202816
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Bromo(tributyl)stannane
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Record name Tributyltin bromide
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Record name TRIBUTYLTIN BROMIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
227
Citations
CA Dooley, JP Testa Jr - Applied organometallic chemistry, 1989 - Wiley Online Library
… was as stable as tributyltin bromide. Stability in seawater, in … tri-3-butenyltin bromide than for tributyltin bromide. The relative … were three to six times greater than for tributyltin bromide. …
Number of citations: 5 onlinelibrary.wiley.com
M Yasuda, T Oh-Hata, I Shibata, A Baba… - Journal of the Chemical …, 1993 - pubs.rsc.org
… additives such as hexamethylphosphoric triamide (HM PT), tributylphosphine oxide and tetrabutylammonium bromide, while complexation of these additives with tributyltin bromide …
Number of citations: 42 pubs.rsc.org
JP Testa Jr, CA Dooley - Journal of Labelled Compounds and …, 1989 - Wiley Online Library
… The mass spectra of the synthesized compounds and a derivative of tributyltin bromide demonstrate the utility of mass spectrometric detection and identification of these compounds …
M Takeuchi, K Mizuishi, H Yamanobe, Y Watanabe… - Bunseki …, 1989 - hero.epa.gov
… As a result of pretreatment of the column, TBTC and TPTC injected were converted into tributyltin bromide and triphenyltin bromide and detected on the chromatogram as very shape …
Number of citations: 12 hero.epa.gov
CA Dooley, JP Testa - 1989 - apps.dtic.mil
… Resublimed magnesium chips, tetrabutyltin and tributyltin bromide were obtained from Alfa … The fragmentation patterns of tributyltin bromide and tributenyltin bromides are dominated by …
Number of citations: 3 apps.dtic.mil
T Lébl, J Holeček, M Dymák… - Collection of …, 2002 - cccc.uochb.cas.cz
… Although tributyltin bromide, ethyl acetate and the coresponding alkyne were identified as … Acetyl bromide cleaves the Sn–C= bond yielding tributyltin bromide and vinyl ethers. …
Number of citations: 1 cccc.uochb.cas.cz
RF Bennett - Tributyltin: case study of an environmental contaminant, 1996 - cambridge.org
Although organotin compounds were first identified in the mid nineteenth century, industrial development of these chemicals did not occur until nearly a century later. Over the past 40 …
Number of citations: 146 www.cambridge.org
S Hashimoto, A Otsuki - Journal of High Resolution …, 1991 - Wiley Online Library
… The sensitivity towards tributyltin chloride was in agreement with that towards tributyltin bromide within the limit of variation of the method. For measurements of organotin halides by this …
Number of citations: 5 onlinelibrary.wiley.com
LM Terman, VN Sedel'nikova… - Bulletin of the Academy …, 1970 - Springer
Conclusions 1. Trimethyl, triethyl-, tri-n-butyl-, tribenzyl-, and triphenyltin isocyanates were produced according to a modified Stamm method with a total yield of ∼85%. 2. Alkyl …
Number of citations: 3 link.springer.com
K Miura, Y Ichinose, K Nozaki, K Fugami… - Bulletin of the …, 1989 - journal.csj.jp
… The reaction mixture was diluted with EtOAc (20 ml) and saturated aqueous potassium fluoride (2 ml) and anhydrous potassium fluoride (1.0 g) were added to remove tributyltin bromide…
Number of citations: 235 www.journal.csj.jp

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